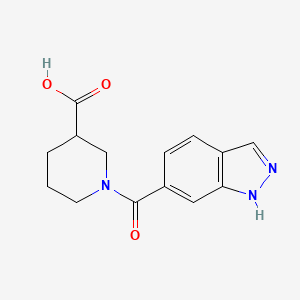

1-(1H-indazole-6-carbonyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(1H-indazole-6-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-13(17-5-1-2-11(8-17)14(19)20)9-3-4-10-7-15-16-12(10)6-9/h3-4,6-7,11H,1-2,5,8H2,(H,15,16)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQPXOCKHQXYHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=NN3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1H-indazole-6-carbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indazole and piperidine precursors. One common method involves the cyclization of ortho-aminobenzonitriles with hydrazine to form the indazole ring . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives. The final step involves the coupling of the indazole and piperidine rings through a carbonylation reaction, often using reagents such as acyl chlorides or anhydrides under basic conditions .

Chemical Reactions Analysis

1-(1H-indazole-6-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

Scientific Research Applications

Anticandidal Activity

Recent studies have highlighted the potential of indazole derivatives, including 1-(1H-indazole-6-carbonyl)piperidine-3-carboxylic acid, in combating fungal infections, particularly those caused by Candida species. Research demonstrated that certain derivatives exhibited significant activity against Candida albicans and Candida glabrata, with specific compounds showing minimum inhibitory concentrations (MIC) as low as 1 mM . The structure-activity relationship (SAR) studies indicated that modifications to the indazole scaffold could enhance efficacy against resistant strains, making these compounds promising candidates for antifungal drug development.

Anticancer Activity

The compound's potential in oncology has also been explored. Molecular docking studies revealed that indazole derivatives could effectively bind to renal cancer receptors, suggesting their role as potential anticancer agents . The binding energy assessments indicated favorable interactions between the indazole moiety and cancer-related targets, which could lead to the development of new therapeutic agents for renal cancer treatment.

Synthesis of Indazole Derivatives

The synthesis of this compound involves several steps that can be adapted for the creation of various derivatives. For instance, the compound can be synthesized via a reaction involving phenylhydrazine and benzaldehyde, followed by subsequent transformations to yield different functionalized indazoles . This versatility in synthesis allows for the exploration of a wide range of biological activities through structural modifications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(1H-indazole-6-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the piperidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(1-Acetyl-1H-indazole-3-carbonyl)piperidine (5b)

- Molecular Formula : Likely C₁₄H₁₇N₃O₂ (based on structure).

- Key Differences : Substitution at indazole-3 (vs. 6 in the target compound) with an acetyl group instead of a carboxylic acid.

- Physicochemical Properties : Melting point = 110–111°C , synthesis yield = 78% .

- The indazole-3 substitution may alter steric interactions in biological systems.

Piperidine-Carboxylic Acid Derivatives

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid

- Molecular Formula : C₁₁H₁₅N₃O₂ ; Molecular weight = 221.25 g/mol .

- Key Differences : Pyrazine ring replaces indazole; methyl group at pyrazine-6.

- Physicochemical Properties : Melting point = 185–186.5°C .

- Implications : Pyrazine’s electron-deficient nature may enhance binding to metal ions or polar targets. Higher melting point suggests stronger crystalline packing.

1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid

- Molecular Formula : C₁₅H₂₃N₅O₂ ; Molecular weight = 305.38 g/mol .

- Key Differences : Pyridazine core with a 4-methylpiperazine substituent.

- Implications : The methylpiperazine group introduces a basic tertiary amine, improving solubility in acidic environments .

Heterocyclic Substitution Variants

1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

- Molecular Formula : C₁₇H₁₉N₃O₂ ; Molecular weight = 297.35 g/mol .

- Key Differences : Carboxylic acid at piperidine-4 (vs. 3 in the target); 3-methylphenyl group on pyridazine.

- Implications : Positional isomerism (piperidine-4 vs. 3) could influence conformational flexibility and target binding .

Structural and Functional Analysis

Key Structural Comparisons

Functional Group Impact

- Carboxylic Acid : Enhances water solubility and enables salt formation (e.g., with amines), improving bioavailability compared to acetylated analogs .

- Indazole vs.

- Substituent Position : Indazole-6 substitution in the target compound may reduce steric hindrance compared to indazole-3 derivatives, facilitating interactions with deeper binding pockets .

Biological Activity

1-(1H-indazole-6-carbonyl)piperidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indazole moiety linked to a piperidine ring, with a carboxylic acid group that plays a crucial role in its biological activity. The unique structure contributes to its interactions with various molecular targets, enhancing its binding affinity and selectivity.

| Structural Feature | Description |

|---|---|

| Indazole Core | Provides unique chemical properties and biological activity. |

| Piperidine Ring | Enhances binding affinity to biological targets. |

| Carboxylic Acid Group | Key functional group for biological interactions. |

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial properties. For instance, it has shown effectiveness against various fungal strains, including Candida albicans and Candida glabrata. The minimum inhibitory concentration (MIC) values indicate significant antifungal activity, suggesting that modifications in the indazole structure can lead to enhanced efficacy against resistant strains .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Research has demonstrated that derivatives of indazole can inhibit specific cancer cell lines through various mechanisms. Notably, some derivatives exhibit potent inhibition of the Polo-like kinase 4 (PLK4), which is crucial in cell division and proliferation. In vitro studies report IC50 values as low as 15 nM for PLK4 inhibition, indicating strong potential as an anticancer agent .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound may possess anti-inflammatory effects. The indazole structure is known to interact with inflammatory pathways, potentially modulating cytokine release and reducing inflammation in various models.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes and receptors involved in disease pathways. The indazole core's ability to form hydrogen bonds and π-π stacking interactions enhances its binding to target proteins, leading to modulation of their activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the indazole or piperidine rings can significantly influence the compound's potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution at 6-position of Indazole | Alters binding affinity and selectivity towards specific targets. |

| Changes in Piperidine ring structure | Impacts overall stability and bioavailability. |

| Variations in Carboxylic Acid group | Modifies solubility and interaction with biological membranes. |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antifungal Activity Study : A series of indazole derivatives were synthesized and tested against C. albicans and C. glabrata. The study found that certain modifications led to lower MIC values, indicating enhanced antifungal activity .

- Cancer Cell Line Inhibition : In vitro assays demonstrated that specific derivatives inhibited growth in cancer cell lines with IC50 values ranging from 15 nM to over 600 nM depending on structural modifications .

- Inflammation Model : Animal models treated with this compound showed reduced inflammatory markers compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1H-indazole-6-carbonyl)piperidine-3-carboxylic acid, considering steric and electronic factors in the coupling reaction?

- Methodological Answer : The synthesis typically involves coupling 1H-indazole-6-carboxylic acid with piperidine-3-carboxylic acid derivatives. Acylation reactions using carbodiimide coupling agents (e.g., DCC or EDC with HOBt) are effective for forming the amide bond. Steric hindrance at the indazole 6-position may require optimized reaction times (24–48 hours) and elevated temperatures (40–60°C). Purification via silica gel chromatography (ethyl acetate/hexane gradients) is recommended .

Q. How can researchers optimize the purification of this compound to achieve high purity (>95%)?

- Methodological Answer : After synthesis, use a combination of recrystallization (e.g., ethanol/water mixtures) and reverse-phase HPLC (C18 column, acetonitrile/water mobile phase with 0.1% TFA). Confirm purity via LC-MS and ¹H NMR (DMSO-d6 or CDCl3) to detect residual solvents or unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm proton environments (e.g., indazole aromatic protons at δ 7.8–8.5 ppm, piperidine CH2 groups at δ 1.5–3.0 ppm) and carbonyl resonance (δ ~170 ppm).

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (broad ~2500–3000 cm⁻¹) .

Q. What are the critical parameters to control during the scale-up synthesis from milligram to gram quantities?

- Methodological Answer : Maintain strict temperature control (±2°C) during exothermic coupling steps. Use inert atmospheres (N2/Ar) to prevent oxidation. Optimize stirring efficiency to ensure homogeneous mixing, especially in biphasic systems. Monitor reaction progress via TLC or in-line FT-IR to avoid over-reaction .

Advanced Research Questions

Q. What experimental approaches resolve contradictory data regarding the biological activity of this compound across different cancer cell lines?

- Methodological Answer : Cross-validate using orthogonal assays:

- Proliferation assays : MTT vs. ATP-based luminescence.

- Mechanistic studies : Western blotting for autophagy markers (LC3-II, p62) and mTOR pathway proteins (phospho-p70S6K).

- Cell-line profiling : Compare activity in androgen-sensitive (LNCaP) vs. resistant (PC-3) prostate cancer models, accounting for variations in drug transporters or metabolic enzymes .

Q. How does the stereochemistry of the piperidine ring influence target binding affinity?

- Methodological Answer : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test in vitro binding assays (e.g., SPR or fluorescence polarization). Molecular docking against resolved X-ray structures (e.g., mTOR kinase domain) can predict stereospecific interactions. For example, (3R)-stereochemistry may enhance hydrogen bonding with catalytic lysine residues .

Q. What strategies mitigate metabolic instability in preclinical pharmacokinetic studies?

- Methodological Answer :

- Prodrug modification : Esterify the carboxylic acid to improve membrane permeability.

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperidine N-dealkylation). Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions .

Q. How can computational modeling predict interactions between this compound and its molecular targets?

- Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to assess binding mode stability. Use docking software (AutoDock Vina) with cryo-EM/X-ray structures of targets (e.g., mTOR or autophagy-related proteins). Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.